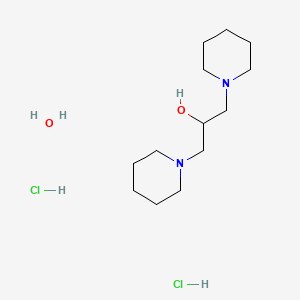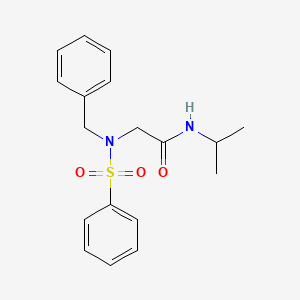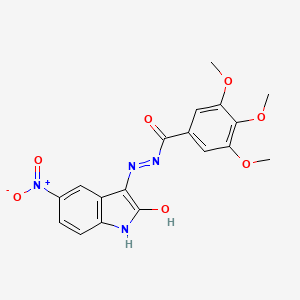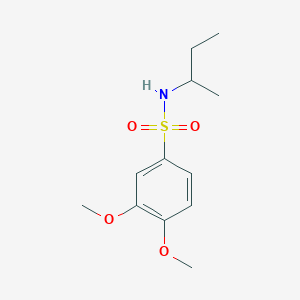
1,3-di-1-piperidinyl-2-propanol dihydrochloride hydrate
説明
1,3-di-1-piperidinyl-2-propanol dihydrochloride hydrate, also known as Dipipanone, is a synthetic opioid analgesic drug that has been used in the treatment of pain. It is a potent analgesic that is structurally similar to other opioids such as morphine and fentanyl. Dipipanone is a controlled substance in many countries due to its potential for abuse and addiction.
作用機序
1,3-di-1-piperidinyl-2-propanol dihydrochloride hydrate acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has affinity for the delta-opioid receptor, which may contribute to its analgesic effects. This compound is metabolized in the liver to its active metabolite, 1-desoxymorphine, which has a higher affinity for the mu-opioid receptor than dipipanone itself.
Biochemical and Physiological Effects:
This compound produces a range of physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It also has antitussive properties, which make it useful in the treatment of cough. This compound has been shown to produce less nausea and vomiting than other opioids such as morphine.
実験室実験の利点と制限
1,3-di-1-piperidinyl-2-propanol dihydrochloride hydrate has been used in preclinical studies to investigate the mechanisms of opioid tolerance, dependence, and withdrawal. It has also been used to investigate the effects of opioids on the immune system and the cardiovascular system. However, its potential for abuse and addiction limits its use in laboratory experiments.
将来の方向性
There are several areas of future research that could be pursued with respect to dipipanone. These include:
1. Further investigation of its analgesic properties, including its efficacy in different types of pain and its potential for use in combination with other analgesics.
2. Investigation of its potential for use in the treatment of opioid addiction, particularly in combination with other medications such as buprenorphine or naloxone.
3. Investigation of its effects on the immune system and the cardiovascular system, particularly with respect to its potential for reducing inflammation and oxidative stress.
4. Investigation of its potential for use in the treatment of other conditions, such as cough, diarrhea, and dyspnea.
In conclusion, dipipanone is a synthetic opioid analgesic that has been extensively studied for its analgesic properties. It acts as an agonist at the mu-opioid receptor and produces a range of physiological effects. Further research is needed to fully understand its potential for use in the treatment of pain and opioid addiction, as well as its effects on the immune and cardiovascular systems.
科学的研究の応用
1,3-di-1-piperidinyl-2-propanol dihydrochloride hydrate has been extensively studied for its analgesic properties. It has been used in both clinical and preclinical studies to investigate its efficacy and safety in the treatment of pain. This compound has also been studied for its potential use in the treatment of opioid addiction.
特性
IUPAC Name |
1,3-di(piperidin-1-yl)propan-2-ol;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O.2ClH.H2O/c16-13(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15;;;/h13,16H,1-12H2;2*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIKRHNNDUWRHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN2CCCCC2)O.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B3870845.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3870881.png)
![4-methyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B3870882.png)
![methyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3870888.png)
![N-[4-(dimethylamino)phenyl]-N'-phenylthiourea](/img/structure/B3870896.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3870900.png)

![3-nitrobenzaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B3870912.png)



![6-[(3-benzyl-1H-1,2,4-triazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3870927.png)
![N-(2-(2-chlorophenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3870935.png)
